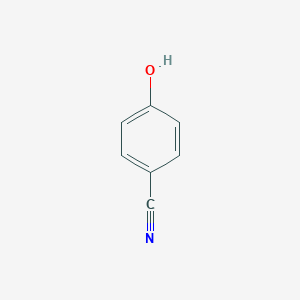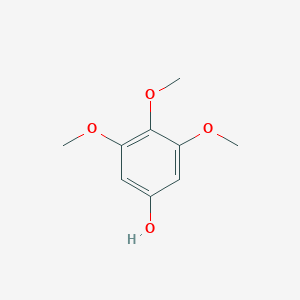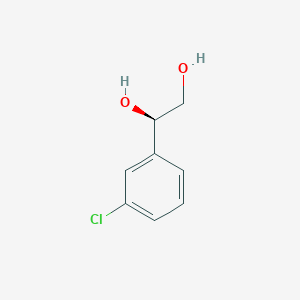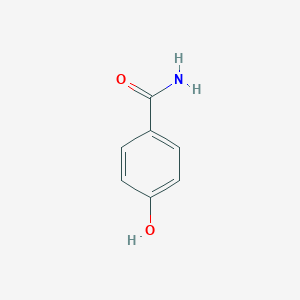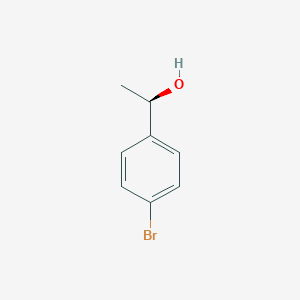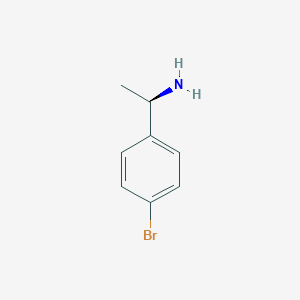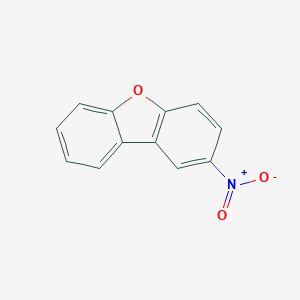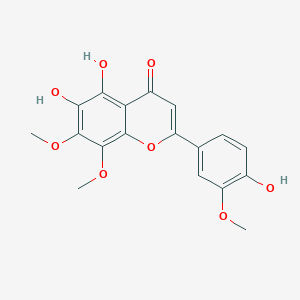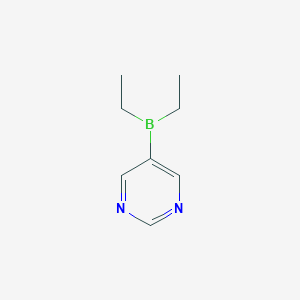![molecular formula C7H14N2 B152131 (R)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 96193-27-0](/img/structure/B152131.png)
(R)-1,4-Diazabicyclo[4.3.0]nonane
Overview
Description
®-1,4-Diazabicyclo[430]nonane is a bicyclic compound featuring a nitrogen-containing ring structure
Mechanism of Action
Target of Action
The primary targets of ®-1,4-Diazabicyclo[43Similar compounds such as nucleoside analogues with a carbobicyclic core have been reported to exhibit antiviral efficacy .
Mode of Action
The exact mode of action of ®-1,4-Diazabicyclo[43It’s worth noting that similar compounds have been reported to interact with sigma receptors (srs) .
Biochemical Pathways
The specific biochemical pathways affected by ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral activity against respiratory syncytial virus .
Pharmacokinetics
The pharmacokinetic properties of ®-1,4-Diazabicyclo[43Similar compounds such as bicyclo[430]nonane, 2,2,6,7-tetramethyl-7-hydroxy- and 1,4-diethylbenzene have been reported to exhibit favorable drug-like properties .
Result of Action
The specific molecular and cellular effects of ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral efficacy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ®-1,4-Diazabicyclo[43It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-Diazabicyclo[4.3.0]nonane typically involves cyclization reactions. One common method includes the use of Diels-Alder reactions, which are known for their ability to form complex ring structures with high stereoselectivity . Another approach involves the cyclopentannulation of ®-carvone, which can be achieved through Claisen rearrangement and intramolecular diazo ketone cyclopropanation reactions .
Industrial Production Methods
Industrial production methods for ®-1,4-Diazabicyclo[4.3.0]nonane are less documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1,4-Diazabicyclo[4.3.0]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
®-1,4-Diazabicyclo[4.3.0]nonane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another nitrogen-containing bicyclic compound with similar structural features.
Bicyclo[4.3.0]nonane: A structurally related compound without the nitrogen atoms.
Uniqueness
®-1,4-Diazabicyclo[4.3.0]nonane is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. Its ability to act as a ligand for sigma receptors and its potential antiviral activity set it apart from other similar compounds .
Properties
IUPAC Name |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTATHOUSOIFOQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426475 | |
| Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96193-27-0 | |
| Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-1,4-Diazabicyclo[4.3.0]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


